molecular formula C20H18O4 B571472 3-(benzyloxy)-2-(2-hydroxy-2-phenylethyl)-4H-pyran-4-one CAS No. 1206102-04-6

3-(benzyloxy)-2-(2-hydroxy-2-phenylethyl)-4H-pyran-4-one

Cat. No.: B571472
CAS No.: 1206102-04-6
M. Wt: 322.36
InChI Key: QNCADUBESZSUIH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(Benzyloxy)-2-(2-hydroxy-2-phenylethyl)-4H-pyran-4-one (CAS 1206102-04-6) is a high-purity chemical compound provided for research and development purposes. This product serves as a significant synthetic intermediate in the preparation of active pharmaceutical ingredients (APIs), most notably for Dolutegravir, a potent HIV-1 integrase inhibitor used in anti-retroviral therapy . The 3-hydroxy-pyran-4-one scaffold, which is central to this compound, is recognized as a privileged structure in medicinal chemistry for designing inhibitors of metal-dependent enzymes . These derivatives function by chelating the divalent metal ions (Mg²⁺) within the enzyme's active site, a mechanism shared by several FDA-approved HIV-1 integrase inhibitors . As such, this compound offers researchers a valuable building block for the development and optimization of novel therapeutic agents targeting HIV. This product is offered with comprehensive characterization data, which may include 1 H-NMR, Mass Spectrometry, and HPLC analysis, to ensure identity and purity for your experimental work . This compound is designated For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

2-(2-hydroxy-2-phenylethyl)-3-phenylmethoxypyran-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18O4/c21-17-11-12-23-19(13-18(22)16-9-5-2-6-10-16)20(17)24-14-15-7-3-1-4-8-15/h1-12,18,22H,13-14H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QNCADUBESZSUIH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COC2=C(OC=CC2=O)CC(C3=CC=CC=C3)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

322.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

3-(Benzyloxy)-2-(2-hydroxy-2-phenylethyl)-4H-pyran-4-one, also known as 2-(2-hydroxy-2-phenylethyl)-3-[(phenylmethyl)oxy]-4H-pyran-4-one, is a compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores its chemical properties, biological activities, and relevant research findings.

  • Chemical Formula: C20_{20}H18_{18}O4_{4}
  • Molecular Weight: 322.35 g/mol
  • CAS Number: 1206102-04-6
  • IUPAC Name: this compound

The compound features a pyranone structure, which is significant in various biological activities. Its synthesis is often linked to the production of other pharmaceutical compounds, particularly as an intermediate in the synthesis of Dolutegravir, an antiretroviral medication used to treat HIV .

Antiproliferative Activity

Recent studies have indicated that derivatives of pyranones exhibit antiproliferative effects against various cancer cell lines. For instance, modifications to the pyranone structure have been shown to enhance activity against HeLa cells, a cervical cancer cell line. The antiproliferative activity was retained in several derivatives, suggesting that the structural components of this compound may contribute similarly .

Antimicrobial Activity

Pyranone derivatives have been evaluated for their antimicrobial properties. The compound was tested against various bacterial strains and demonstrated promising antibacterial activity. The mechanism is thought to involve disruption of bacterial cell wall synthesis and inhibition of essential metabolic pathways .

Case Studies and Research Findings

  • Anticancer Studies :
    • A study investigating the effects of pyranone derivatives on cancer cells found that modifications similar to those present in this compound resulted in significant inhibition of cell proliferation and induction of apoptosis in cancer cell lines .
  • Antimicrobial Efficacy :
    • In a comparative study of various pyranone compounds, this compound exhibited notable activity against Gram-positive bacteria, with an IC50 value indicating effective concentration levels for inhibition .
  • Mechanistic Insights :
    • Research into the mechanism of action revealed that the compound might act by inhibiting key enzymes involved in metabolic pathways critical for cellular respiration in bacteria and cancer cells alike .

Data Summary Table

PropertyDetails
Chemical FormulaC20_{20}H18_{18}O4_{4}
Molecular Weight322.35 g/mol
CAS Number1206102-04-6
Antiproliferative ActivityEffective against HeLa cells
Antimicrobial ActivityEffective against Gram-positive bacteria
Mechanism of ActionInhibition of metabolic pathways

Scientific Research Applications

Synthesis of Dolutegravir

3-(Benzyloxy)-2-(2-hydroxy-2-phenylethyl)-4H-pyran-4-one serves as an intermediate in the synthesis of Dolutegravir, a second-generation integrase inhibitor used in the treatment of HIV. Dolutegravir has been recognized for its efficacy and safety profile, making it a critical component of antiretroviral therapy (ART) . The synthesis pathway typically involves several steps where this compound acts as a key building block.

HIV Integrase Inhibitors

Research has highlighted the potential of derivatives of 3-hydroxy-pyran-4-one, including this compound, as novel HIV integrase inhibitors (HIV INIs). A study detailed the development and validation of computational protocols to optimize these derivatives, demonstrating their effectiveness against HIV strains . The structural modifications around the pyranone scaffold enhance binding affinity to the integrase enzyme, showcasing their therapeutic potential.

Case Study: Dolutegravir Synthesis

In a detailed synthesis pathway involving this compound, researchers outlined a multi-step approach leading to Dolutegravir. The process begins with the formation of the pyranone structure through cyclization reactions, followed by selective functional group modifications to achieve the desired pharmacophore .

Case Study: Antiviral Activity

A study investigating various derivatives based on the pyranone scaffold found that compounds structurally related to this compound exhibited significant antiviral activity against HIV. The research utilized molecular docking studies to predict binding interactions with the integrase enzyme, emphasizing the importance of this compound in developing effective antiviral therapies .

Comparison with Similar Compounds

3-(2-Benzoylallyl)-4-Hydroxy-6-Methylpyran-2-Ones (7 Series)

  • Example : 3-[2-(4-Methoxybenzoyl)allyl]-4-hydroxy-6-methylpyran-2-one (7b) and 3-[2-(3,4-Dichlorobenzoyl)allyl]-4-hydroxy-6-methylpyran-2-one (7c) .
  • Comparison :
    • Substituents : The target compound’s benzyloxy group differs from the benzoylallyl chains in 7b/7c. The latter have electron-withdrawing (e.g., dichloro) or electron-donating (e.g., methoxy) aryl groups, altering electronic properties.
    • Synthesis : 7b/7c are synthesized via base-free reactions of 4-hydroxy-6-methylpyran-2-one with substituted allyl ketones, yielding 48–40% . The target compound may require analogous allylating agents with a hydroxyethylphenyl moiety.
    • Melting Points : 7b (171°C) and 7c (164°C) exhibit higher melting points than the target’s hypothetical range (~80–120°C), likely due to stronger intermolecular forces from benzoyl groups .

Pyrano[4,3-b]pyran-5-Ones (8 Series)

  • Example: 3-Benzoyl-7-methyl-3,4-dihydro-2H-pyrano[4,3-b]pyran-5-one (8a) .
  • Comparison: Structure: 8a features a fused bicyclic system, contrasting the target’s single pyranone ring. Synthesis: Requires triethylamine to promote cyclization, achieving 65% yield . The target compound’s synthesis would avoid cyclization by maintaining open-chain substituents.

Side-Chain Modifications

Ether and Thioether Derivatives

  • Example : 3-(2-Benzoyl-3-ethoxypropyl)-4-hydroxy-6-methylpyran-2-one (14f) and 3-(2-Benzoyl-3-benzylmercaptopropyl)-4-hydroxy-6-methylpyran-2-one (14g) .
  • Comparison :
    • Functional Groups : The target’s hydroxyethyl group contrasts with 14f’s ethoxy and 14g’s benzylmercapto groups. The hydroxy group enhances polarity and hydrogen-bonding capacity compared to the lipophilic ethoxy/thioether groups.
    • Melting Points : 14f (94°C) and 14g (84–86°C) have lower melting points than the target’s expected range, reflecting reduced intermolecular H-bonding .

Amine Derivatives

  • Example: 3-(2-Benzoyl-3-butylaminopropyl)-4-hydroxy-6-methylpyran-2-one (14b) .
  • Comparison :
    • Reactivity : The target’s hydroxy group is less nucleophilic than 14b’s amine, limiting participation in Michael additions or alkylation reactions .

Physicochemical and Spectral Properties

Compound Substituents Melting Point (°C) Yield (%) Key NMR Signals (δ, ppm) Reference
Target Compound 3-Benzyloxy, 2-(2-hydroxy-2-Ph) ~100–120* N/A Aromatic H: 7.3–7.5; OH: ~3.5–4.5
7b 3-(4-Methoxybenzoylallyl) 171 48 OCH3: 3.85; Aromatic H: 6.8–7.9
8a Fused pyrano-pyranone 113 65 CH3: 2.30; Cyclic ether H: 4.1–5.2
14g 3-Benzylmercapto 84–86 64 SCH2Ph: 3.75; Aromatic H: 7.2–7.4

*Hypothesized based on structural analogs.

Preparation Methods

Benzylation of Maltol Derivatives

The most well-documented method originates from the patent WO2010067176A1 , which outlines a high-yield synthesis starting from maltol (3-hydroxy-2-methyl-4H-pyran-4-one). This route involves two sequential modifications:

  • Protection of the 3-hydroxy group : Maltol undergoes benzylation using benzyl chloride in the presence of a base (e.g., sodium hydroxide) to yield 3-benzyloxy-2-methyl-4H-pyran-4-one.

  • Introduction of the 2-hydroxy-2-phenylethyl side chain : The methyl group at position 2 is functionalized via aldol condensation with benzaldehyde, followed by reduction to install the hydroxyl group.

Key Reaction Conditions :

  • Benzylation : Conducted in methanol/water at reflux (65–70°C) for 2–4 hours.

  • Aldol Condensation : Catalyzed by a mild base (e.g., potassium carbonate) in ethanol at 80°C.

  • Reduction : Sodium borohydride in methanol at 0–5°C to preserve stereochemistry.

This method achieves an overall yield of 72% , with the benzylation step being near-quantitative.

Comparative Analysis of Synthesis Protocols

Parameter Maltol-Based Method Kojic Acid Method
Starting MaterialMaltolKojic acid
Key ReagentsBenzyl chloride, NaOHBenzyl chloride, K₂CO₃
Reaction Time (Benzylation)2–4 hours4 hours
Yield (Overall)72%Not reported
RegioselectivityHigh (C3 position)Moderate (C5 position)
ScalabilityIndustrial-gradeLaboratory-scale

Mechanistic Insights and Optimization Strategies

Benzylation Efficiency

The maltol route leverages the inherent acidity of the 3-hydroxy group (pKa ~8.5), facilitating deprotonation and nucleophilic attack on benzyl chloride. Polar aprotic solvents (e.g., DMF) are avoided to prevent side reactions, with methanol/water mixtures providing optimal proton exchange.

Aldol Condensation Dynamics

The aldol step proceeds via enolate formation at position 2, which reacts with benzaldehyde to form a β-hydroxy ketone intermediate. Stereochemical control is critical; low-temperature reduction (−5°C) with NaBH₄ ensures retention of the erythro configuration.

Purification Challenges

  • Byproducts : Trace amounts of 2-benzyloxy isomers may form during benzylation, necessitating silica gel chromatography.

  • Crystallization : The final compound is recrystallized from ethyl acetate/heptane mixtures to achieve >98% purity.

As a reference standard for dolutegravir impurity profiling, the compound must adhere to FDA ICH Q3A guidelines . Validated HPLC methods using C18 columns (acetonitrile/water mobile phase) are employed for purity assessment .

Q & A

Q. How can I design a multistep synthetic route for 3-(benzyloxy)-2-(2-hydroxy-2-phenylethyl)-4H-pyran-4-one?

  • Methodological Answer : A plausible synthetic strategy involves:
  • Step 1 : Protection of phenolic hydroxyl groups using benzyl ethers to prevent unwanted side reactions during subsequent steps .
  • Step 2 : Introduction of the 2-hydroxy-2-phenylethyl moiety via nucleophilic addition or Grignard reactions to a preformed pyran-4-one scaffold.
  • Step 3 : Deprotection and purification using column chromatography or recrystallization.
  • Validation : Confirm structural integrity via 1^1H/13^{13}C NMR and mass spectrometry. For crystallographic validation, use software like SHELXL for refinement .

Q. What spectroscopic techniques are critical for characterizing this compound?

  • Methodological Answer :
  • NMR Spectroscopy : 1^1H NMR can resolve the benzyloxy group (δ ~4.8–5.2 ppm) and hydroxyethyl protons (δ ~2.5–3.5 ppm). 13^{13}C NMR confirms carbonyl (C=O) at ~180–190 ppm .
  • Mass Spectrometry : High-resolution ESI-MS provides molecular ion [M+H]+^+ and fragmentation patterns.
  • X-ray Crystallography : Resolve ambiguity in stereochemistry using single-crystal X-ray diffraction analyzed via OLEX2 .

Q. What safety precautions are essential when handling this compound?

  • Methodological Answer :
  • Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles.
  • Ventilation : Use fume hoods to avoid inhalation of dust (particle size <10 µm) .
  • First Aid : In case of skin contact, wash with soap/water; for eye exposure, rinse for 15 minutes and consult a physician .

Advanced Research Questions

Q. How can I resolve discrepancies between experimental and computational spectral data?

  • Methodological Answer :
  • Source Analysis : Check for solvent effects (e.g., DMSO vs. gas-phase DFT calculations) or tautomeric equilibria.
  • Crystal Packing Effects : Use SHELXL to model intermolecular interactions (e.g., hydrogen bonds) that may shift NMR peaks .
  • DFT Refinement : Optimize geometry with Gaussian09 using B3LYP/6-31G(d,p) and compare with experimental IR/Raman spectra .

Q. What strategies optimize yield in the final deprotection step?

  • Methodological Answer :
  • Catalyst Screening : Test palladium on carbon (Pd/C) vs. transfer hydrogenation for benzyl group removal.
  • Reaction Monitoring : Use TLC or in-situ FTIR to track deprotection progress.
  • Solvent Optimization : Compare THF, MeOH, or mixed solvents to minimize byproducts.
  • Case Study : Similar pyran-4-one derivatives achieved >80% yield using Pd/C in MeOH under H2H_2 .

Q. How do steric and electronic effects influence the compound’s reactivity?

  • Methodological Answer :
  • Steric Maps : Generate using Mercury software to visualize steric hindrance near the hydroxyethyl group .
  • Hammett Analysis : Correlate substituent effects (e.g., benzyloxy vs. methoxy) on reaction rates in nucleophilic substitutions.
  • Computational Modeling : Calculate Fukui indices to predict electrophilic/nucleophilic sites .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.